

# Application Notes: High-Yield Expression of Glycycin F using the pRV610gcc Plasmid System

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## Compound of Interest

Compound Name: *Glycycin F*

Cat. No.: B1576533

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## Introduction

**Glycycin F** (GccF) is a diglycosylated bacteriocin produced by *Lactobacillus plantarum* KW30, exhibiting potent bacteriostatic activity against a range of Gram-positive bacteria, including vancomycin-resistant enterococci.<sup>[1]</sup> Its unique structure and mechanism of action make it a promising candidate for the development of novel antimicrobial agents. The pRV610gcc plasmid has been engineered as a robust system for the heterologous expression of **Glycycin F** in *Lactobacillus plantarum* NC8, a non-native host. This system provides a reliable platform for producing GccF for research and preclinical development.

The pRV610gcc is an 11.2-kbp shuttle vector, capable of replication in both *E. coli* and Lactic Acid Bacteria (LAB).<sup>[1][2]</sup> A key feature of this plasmid is the incorporation of the entire 7-gene cluster responsible for **Glycycin F** biosynthesis and immunity, under the control of their native promoters.<sup>[1][2]</sup> This ensures the coordinated expression of all necessary components for the production of mature, fully active **Glycycin F**. Expression in *L. plantarum* NC8 using this system has been shown to yield **Glycycin F** levels comparable to that of the native producer strain, *L. plantarum* KW30.<sup>[1][2]</sup>

## Principle of the System

The pRV610gcc plasmid introduces the complete **Glycocin F** gene cluster (gcc) into the host strain *L. plantarum* NC8. This cluster includes:

- gccF: The structural gene for the **Glycocin F** prepropeptide.
- gccA: Encodes a glycosyltransferase responsible for the addition of N-acetylglucosamine (GlcNAc) to the peptide.
- gccB/C: Code for an ABC transporter complex involved in the processing and export of the mature bacteriocin.
- gccD/E: Putative regulatory proteins.
- gccG: A putative immunity protein.
- gccH: A putative thioredoxin.

Expression of the gcc cluster is driven by its native promoters, which allows for production of **Glycocin F** that is correctly folded, post-translationally modified, and secreted from the host cell.

## Quantitative Data Summary

While precise, high-throughput quantitative data for **Glycocin F** expression using the pRV610gcc system is not extensively published, studies have demonstrated production levels that are qualitatively similar to the native *L. plantarum* KW30 strain. The following table summarizes the available comparative and quantitative information.

Parameter	L. plantarum NC8 (pRV610gcc)	L. plantarum KW30 (Native)	Reference
Expression Level	"Similar to KW30"	Peak production in late log phase	[1][3]
Specific Activity	Not reported	IC50 of ~2.0 nM against indicator strains	
Production Phase	Dependent on native promoters	Late logarithmic phase	[3]
Post-translational Modifications	Fully glycosylated and secreted	Fully glycosylated and secreted	[1]

## Experimental Protocols

### Transformation of Lactobacillus plantarum NC8 with pRV610gcc

This protocol describes the preparation of electrocompetent L. plantarum NC8 cells and their transformation with the pRV610gcc plasmid.

#### Materials:

- Lactobacillus plantarum NC8 culture
- pRV610gcc plasmid DNA (100 ng/µL)
- MRS broth and agar
- Erythromycin (10 µg/mL)
- Glycine
- Sucrose
- MgCl<sub>2</sub>

- Glycerol
- Sterile electroporation cuvettes (2 mm gap)
- Electroporator

**Procedure:****• Preparation of Electrocompetent Cells:**

1. Inoculate 5 mL of MRS broth with *L. plantarum* NC8 and incubate overnight at 30°C without shaking.
2. The next day, inoculate 50 mL of fresh MRS broth with 1% of the overnight culture and grow at 30°C to an OD<sub>600</sub> of 0.6-0.8.
3. Chill the culture on ice for 10 minutes.
4. Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
5. Wash the cell pellet twice with 50 mL of ice-cold sterile water.
6. Resuspend the pellet in 1 mL of 10% glycerol and transfer to a microcentrifuge tube.
7. Pellet the cells and resuspend in 100 µL of 10% glycerol. The cells are now ready for electroporation.

**• Electroporation:**

1. Add 1-2 µL of pRV610gcc plasmid DNA to 40 µL of competent cells.
2. Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.
3. Pulse the cells using an electroporator with settings of 1.8 kV, 200 Ω, and 25 µF.
4. Immediately add 1 mL of pre-warmed MRS broth to the cuvette and transfer the cell suspension to a sterile tube.

5. Incubate at 30°C for 2-3 hours to allow for recovery and expression of the antibiotic resistance marker.
6. Plate 100 µL of the cell suspension onto MRS agar plates containing 10 µg/mL erythromycin.
7. Incubate the plates anaerobically at 30°C for 48-72 hours until colonies appear.

## Cultivation and Expression of Glycycin F

### Materials:

- MRS broth
- Erythromycin (10 µg/mL)
- 500 mL baffled flasks

### Procedure:

- Pick a single colony of *L. plantarum* NC8 (pRV610gcc) from the selective plate and inoculate a 10 mL starter culture of MRS broth with 10 µg/mL erythromycin.
- Incubate overnight at 30°C without shaking.
- Inoculate 200 mL of MRS broth in a 500 mL baffled flask with the overnight culture to an initial OD<sub>600</sub> of 0.05.
- Incubate at 30°C with gentle agitation (100 rpm) for 16-24 hours. Expression of **Glycycin F** is driven by its native promoters and occurs throughout the growth phase, with a potential increase in the late logarithmic phase.

## Purification of Secreted Glycycin F

This protocol describes a general method for the purification of **Glycycin F** from the culture supernatant.

### Materials:

- Culture supernatant from *L. plantarum* NC8 (pRV610gcc)
- Ammonium sulfate
- Solid Phase Extraction (SPE) C18 cartridges
- Acetonitrile
- Trifluoroacetic acid (TFA)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

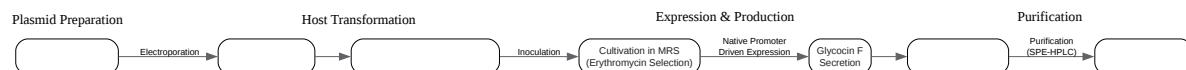
**Procedure:**

- Harvesting Supernatant: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the supernatant.
- Ammonium Sulfate Precipitation (Optional): Slowly add ammonium sulfate to the supernatant to a final saturation of 60% (w/v) while stirring at 4°C. Allow precipitation to occur overnight. Collect the precipitate by centrifugation at 12,000 x g for 30 minutes. Resuspend the pellet in a minimal volume of 20 mM sodium phosphate buffer (pH 6.0).
- Solid Phase Extraction:
  1. Condition a C18 SPE cartridge with 100% acetonitrile followed by equilibration with 0.1% TFA in water.
  2. Load the resuspended pellet or the clarified supernatant onto the cartridge.
  3. Wash the cartridge with 0.1% TFA in water to remove unbound proteins.
  4. Elute the bound **Glycocin F** with a stepwise gradient of acetonitrile (e.g., 20%, 40%, 60%, 80%) in 0.1% TFA.
- Reverse-Phase HPLC:
  1. Pool the fractions from the SPE that show activity (determined by an agar well diffusion assay).

2. Inject the pooled fractions onto a C18 HPLC column.
3. Elute with a linear gradient of acetonitrile in 0.1% TFA.
4. Monitor the elution profile at 220 nm and collect fractions.
5. Assay the fractions for **Glycycin F** activity and confirm the purity and identity by mass spectrometry.

## Visualizations

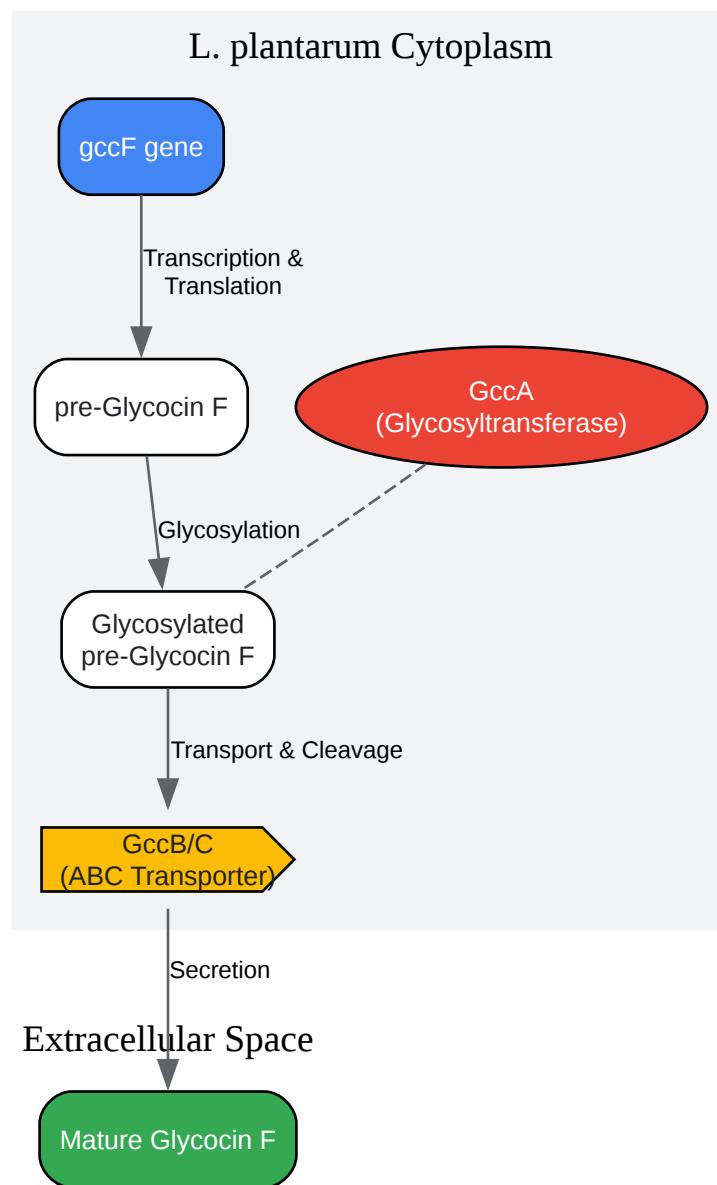
### Glycycin F Expression Workflow



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Caption: Experimental workflow for **Glycycin F** expression.

### Glycycin F Biosynthesis and Export Pathway



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Caption: **Glycycin F** biosynthesis and export pathway.

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